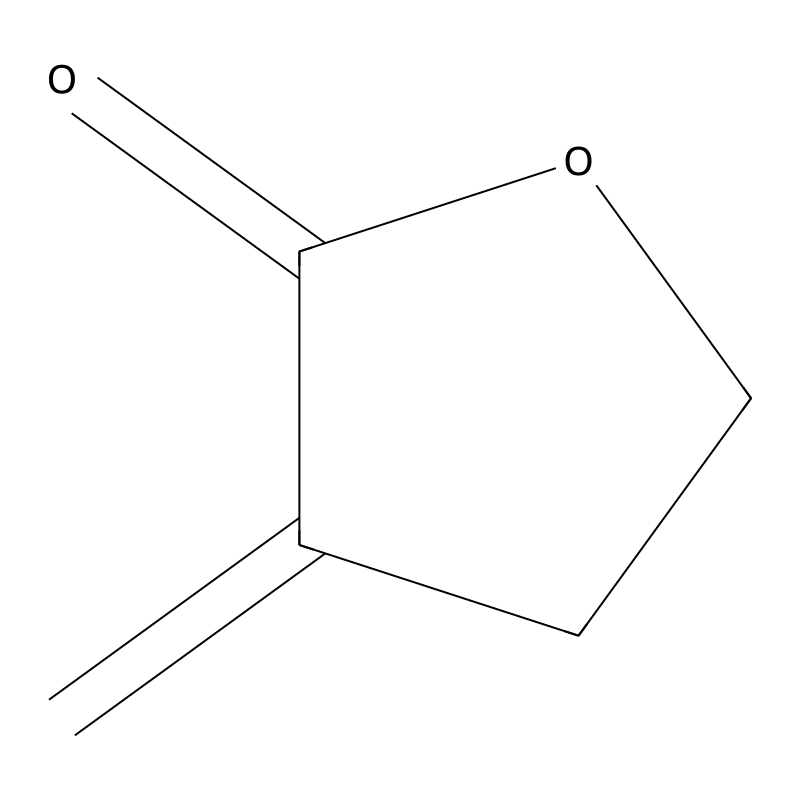alpha-Methylene-gamma-butyrolactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Fungicidal Agents
Scientific Field: Agricultural Chemistry
Application Summary: Alpha-Methylene-gamma-butyrolactone is used in the synthesis of new ester and ether derivatives that have potential fungicidal properties.
Methods of Application: The alpha-Methylene-gamma-butyrolactone moiety, a major bio-functional group in the structure of carabrone, is synthesized into forty-six new ester and six new ether derivatives.
Results: Most of the synthesized compounds showed moderate to significant fungicidal activity. Among them, halogen atom-containing derivatives showed better activity than others, especially compounds 6a, d which exhibited excellent fungicidal activity against C.
Pharmacological Activities
Scientific Field: Medicinal Chemistry
Application Summary: Alpha-Methylene-gamma-butyrolactone is a natural pharmacophore for antifungal natural products.
Methods of Application: The alpha-Methylene-gamma-butyrolactone ring is synthesized into various analogues.
Antibacterial Agents
Application Summary: Alpha-Methylene-gamma-butyrolactone has been used in the synthesis of compounds that display potent antibacterial activities.
Methods of Application: The alpha-Methylene-gamma-butyrolactone moiety is synthesized into various derivatives.
Drug Synthesis
Scientific Field: Pharmaceutical Chemistry
Application Summary: Alpha-Methylene-gamma-butyrolactone is a key component in the synthesis of several FDA-approved drugs.
Methods of Application: The alpha-Methylene-gamma-butyrolactone moiety is incorporated into the structure of various drugs.
Synthesis of Intermediates
Scientific Field: Organic Chemistry
Application Summary: Alpha-Methylene-gamma-butyrolactone undergoes benzylation to give racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone.
Methods of Application: The alpha-Methylene-gamma-butyrolactone is subjected to benzylation.
Antifungal Agents
Application Summary: Alpha-Methylene-gamma-butyrolactone ring is a natural pharmacophore for antifungal natural products.
Methods of Application: The alpha-Methylene-gamma-butyrolactone is synthesized into various analogues.
Hydrogel Formation
Scientific Field: Materials Science
Application Summary: Alpha-Methylene-gamma-butyrolactone can be used in the formation of hydrogels.
Methods of Application: The alpha-Methylene-gamma-butyrolactone is incorporated into the structure of hydrogels.
Alpha-Methylene-gamma-butyrolactone is a cyclic compound classified as a butan-4-olide, characterized by a methylene group at the 3-position. Its molecular formula is CHO, and it exhibits unique electrophilic properties, making it a significant compound in various chemical and biological contexts . This compound is notable for its role as a gastrointestinal drug and anti-ulcer agent, indicating its therapeutic potential in medicinal chemistry .
The mechanism underlying AMGBL's anti-cancer properties is still under investigation. However, research suggests it might involve the inhibition of matrix metalloproteinases (MMPs) - enzymes involved in tumor growth and invasion []. Additionally, AMGBL may enhance the production of the epidermal growth factor receptor (EGFR), influencing cell proliferation [].
The reactivity of alpha-methylene-gamma-butyrolactone is primarily attributed to its electrophilic nature. It can act as a Michael acceptor, engaging in reactions with nucleophilic residues in proteins, such as cysteine and lysine. This interaction can lead to the formation of diastereomeric adducts, which are significant in understanding its biological effects . Additionally, this compound has been shown to undergo photoreactions with nucleobases like thymidine, forming photoadducts with syn regioselectivity, which may contribute to its dermatological effects .
Alpha-methylene-gamma-butyrolactone exhibits several biological activities, notably its potential to induce allergic contact dermatitis and chronic actinic dermatitis upon skin exposure. These effects arise from the compound's ability to modify epidermal proteins through electrophilic interactions. The enantioselectivity of these modifications results in unique allergic responses, where sensitization to one enantiomer does not confer sensitivity to the other . Furthermore, research has indicated its anti-arthritic potential, suggesting broader implications for therapeutic applications .
Various synthesis methods have been developed for alpha-methylene-gamma-butyrolactone. One efficient route involves using biorenewable itaconic acid as a precursor, yielding high-purity products suitable for polymerization applications. This method emphasizes sustainability while maintaining high yields and purity without extensive purification processes . Other synthetic approaches include traditional organic reactions that exploit the compound's electrophilic properties to form diverse derivatives.
Alpha-methylene-gamma-butyrolactone finds applications across multiple domains:
- Pharmaceuticals: As an anti-ulcer agent and gastrointestinal drug.
- Bioplastics: Serving as a monomer in the production of high-performance bioplastics derived from renewable resources.
- Cosmetics: Due to its bioactive properties, it is explored for potential use in skincare formulations despite associated dermatological risks.
Studies on alpha-methylene-gamma-butyrolactone highlight its interactions with various biomolecules. Its electrophilic nature allows it to react readily with nucleophiles, leading to modifications of proteins that can trigger allergic reactions. Research has also focused on its photoreactivity with DNA components, raising concerns about potential genotoxic effects under UV exposure conditions. Understanding these interactions is crucial for assessing both therapeutic benefits and safety profiles in clinical applications .
Several compounds share structural or functional similarities with alpha-methylene-gamma-butyrolactone. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| Beta-Methyl-alpha-methylene-gamma-butyrolactone | Contains a methyl group at the beta position | More stable due to steric hindrance; less reactive |
| Alpha-Methylene-gamma-phenyl-gamma-butyrolactone | Contains a phenyl group at the gamma position | Exhibits different reactivity patterns due to aromatic stabilization |
| Gamma-Butyrolactone | Lacks the methylene group at the alpha position | Less electrophilic; primarily used as a solvent |
Alpha-methylene-gamma-butyrolactone stands out due to its highly reactive nature and specific biological activities that are not shared by all similar compounds. Its ability to induce allergic reactions while also possessing therapeutic properties makes it a unique subject of study in both medicinal chemistry and toxicology .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








